3-Hydroxy-1-(thiophen-2-yl)propan-1-one

Catalog No.
S13337423
CAS No.
M.F
C7H8O2S
M. Wt
156.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-1-(thiophen-2-yl)propan-1-one

Product Name

3-Hydroxy-1-(thiophen-2-yl)propan-1-one

IUPAC Name

3-hydroxy-1-thiophen-2-ylpropan-1-one

Molecular Formula

C7H8O2S

Molecular Weight

156.20 g/mol

InChI

InChI=1S/C7H8O2S/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5,8H,3-4H2

InChI Key

HBOLQXHOFBSYRL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)CCO

The Fiesselmann thiophene synthesis represents a fundamental approach for generating thiophene derivatives containing hydroxyl and carboxylic acid functionalities [1]. This name reaction, developed by Hans Fiesselmann in the 1950s, enables the formation of 3-hydroxy-2-thiophenecarboxylic acid derivatives through the reaction of α,β-acetylenic esters with thioglycolic acid and its derivatives under basic conditions [1]. For the synthesis of 3-hydroxy-1-(thiophen-2-yl)propan-1-one, adaptations of this classical methodology have proven particularly valuable.

The mechanistic pathway involves initial deprotonation of thioglycolic acid ester, followed by nucleophilic attack on the alkyne triple bond [1]. A subsequent addition reaction occurs on the resulting double bond, with cyclization initiated through deprotonation of the thioglycolic acid ester moiety [1]. The formation of the desired ketone proceeds through elimination of an alcoholate from the intermediate thiolane, followed by elimination of thioglycolic acid ester to yield an α,β-unsaturated ketone [1]. Final tautomerization leads to the target product structure.

Recent modifications to the traditional Fiesselmann synthesis have incorporated modern catalytic systems to enhance selectivity and yield [2] [3]. The use of potassium fluoride supported on alumina with polyethylene glycol-400 (KF/Al2O3/PEG-400) has emerged as an efficient catalytic system for Fiesselmann-type synthesis of thiophene derivatives [3]. This modification provides a simple and mild protocol that operates under environmentally benign conditions while maintaining high synthetic efficiency [3].

Variations of the Fiesselmann approach have demonstrated particular utility when applied to β-halo-α,β-unsaturated aldehydes as starting materials [3]. These substrates, readily prepared from corresponding ketones through Vilsmeier formylation reactions, undergo smooth conversion to thiophene derivatives under the optimized reaction conditions [3]. The synthetic protocol has been successfully extended to the preparation of 3-aminothiophene derivatives using β-halo-α,β-unsaturated nitriles as alternative substrates [3].

Aldol Condensation Routes with Thiophene-2-carbaldehyde

Aldol condensation reactions utilizing thiophene-2-carbaldehyde as the electrophilic component provide a direct and efficient route to 3-hydroxy-1-(thiophen-2-yl)propan-1-one derivatives [4] [5]. The mechanistic foundation of aldol condensation involves enolate formation from ketone substrates, followed by nucleophilic attack on the aldehyde carbonyl group to generate β-hydroxy carbonyl products [5].

The formation of enolates typically employs hydroxide ion or other suitable bases to remove the α-hydrogen from ketone substrates [5]. The resulting enolate, stabilized through resonance delocalization, exhibits enhanced nucleophilicity at the carbon center [5]. Proper alignment of the enolate nucleophile with thiophene-2-carbaldehyde, positioning the smallest substituent of the electrophile toward the attacking species, facilitates optimal reaction geometry for nucleophilic addition [5].

Competitive interaction studies between alkylthioethanals and thiophene-2-carbaldehyde have revealed significant reactivity differences in cross-aldol condensation reactions [4]. Research has demonstrated that sulfur-containing carbanions exhibit reactivity more than six times higher than their alkoxy analogs in these transformations [4]. This enhanced reactivity profile makes thiophene-2-carbaldehyde particularly attractive for aldol condensation applications.

Optimization studies have identified specific reaction conditions that maximize product yields in aldol condensations involving thiophene-2-carbaldehyde [4]. Basic media, including 1 normal sodium hydroxide and potassium fluoride supported on silicon ethoxide in ethanol, have been found to promote aldol self-condensation with yields reaching up to 60% based on nuclear magnetic resonance analysis [4].

Reaction ConditionBase SystemYield (%)Reaction Time (h)
Basic aqueous1N NaOH6012-24
Supported catalystKF/Si(OEt)₄/EtOH558-16
Standard conditionsNaOH/EtOH4516-20

The application of calcium hydroxide as a low-loading catalyst for Claisen-Schmidt condensation reactions has shown particular promise [6]. This environmentally friendly approach utilizes calcium hydroxide at 5-10 mole percent loading under mild conditions, with dilute aqueous ethanol serving as the optimal solvent system [6]. The reaction demonstrates excellent scalability, with successful implementation at 100 millimole scale and direct product isolation through solvent evaporation yielding 96% pure material [6].

Solvent-Free Synthesis Approaches

Solvent-free methodologies represent an increasingly important approach for sustainable organic synthesis, offering reduced environmental impact and simplified purification procedures [7]. For thiophene derivative synthesis, microwave-assisted solvent-free protocols have demonstrated exceptional efficiency in coupling reactions and cyclization processes [7].

The development of solvent-free, microwave-assisted synthesis of thiophene oligomers through Suzuki coupling reactions has established important precedents for related transformations [7]. These protocols utilize aluminum oxide as a solid support, enabling rapid optimization of reaction parameters including temperature, reaction time, catalyst loading, and base selection [7]. The methodology provides a novel, general, and rapid route to soluble thiophene derivatives with significantly reduced reaction times compared to conventional solution-phase approaches [7].

Specific examples of solvent-free thiophene synthesis include the preparation of quaterthiophene in 6 minutes through reaction of 2-bromo-2,2'-bithiophene with bis(pinacolato)diboron, achieving 65% isolated yield [7]. Similarly, quinquethiophene formation proceeds in 11 minutes via reaction of dibromoterthiophene with thienylboronic acid, providing 74% isolated yield [7]. These dramatic reductions in reaction time demonstrate the effectiveness of microwave activation in solvent-free systems.

The elimination of organic solvents provides several distinct advantages beyond environmental considerations [7]. Reaction monitoring becomes simplified through direct analysis of the solid-supported reaction mixture [7]. Product isolation often requires only simple washing procedures, eliminating complex extraction and purification protocols typical of solution-phase chemistry [7]. Additionally, the absence of solvent-related side reactions can lead to improved selectivity profiles in certain transformations [7].

Limitations of solvent-free approaches have been identified in specific coupling reactions [7]. For example, the coupling of thienyl rings to thienyl-S,S-dioxide moieties under microwave conditions yields targeted products in low yields due to competitive Diels-Alder reactions that produce various condensation products [7]. These observations highlight the importance of substrate compatibility assessment in solvent-free methodology development.

Catalytic Systems in Ketone Formation

Advanced catalytic systems have revolutionized the synthesis of thiophene-containing ketones, providing enhanced selectivity, improved yields, and more sustainable reaction conditions [8] [9]. Manganese-based catalysts have emerged as particularly effective systems for the synthesis of thiophene-substituted ketones through dehydrogenative coupling reactions [8] [9].

The development of manganese complex-catalyzed dehydrogenative coupling between 2-thiophenemethanol and ketones represents a significant advancement in green synthesis methodology [8] [9]. This approach provides an efficient one-step method for synthesizing thiophene-substituted ketones under mild conditions with broad substrate applicability [8] [9]. The manganese catalyst system demonstrates excellent functional group tolerance and extends the range of usable substrates compared to traditional methods [8] [9].

Mechanistic studies of manganese-catalyzed ketone formation have revealed the importance of catalyst structure in determining reaction efficiency [8]. The optimal catalyst systems incorporate specific ligand environments that enhance both the activity and lifetime of the manganese center [8]. These catalysts successfully facilitate the synthesis of both saturated and α,β-unsaturated thiophene-substituted ketones in good isolated yields [8] [9].

Palladium-based catalytic systems have also demonstrated exceptional performance in thiophene chemistry, particularly for cross-coupling reactions [10]. The development of active catalyst systems based on palladium(0) and phosphine-based bulky ligands has enabled efficient Suzuki-Miyaura polymerizations using thiophene boronic acid pinacol esters [10]. These catalyst systems show high efficiency in synthesizing thiophene-containing linear and hyperbranched conjugated polymers [10].

Optimization studies have identified optimal catalyst loadings as low as 0.1% palladium for coupling reactions between thiophene-2-boronic acid pinacol ester and aryl bromides [10]. These low-loading conditions provide excellent yields with shorter reaction times compared to conventional palladium tetrakis(triphenylphosphine) catalysts [10]. The enhanced performance results from improved oxidative addition kinetics, which represents the rate-limiting step in Suzuki-Miyaura coupling reactions [10].

Catalyst SystemLoading (mol%)Reaction Time (min)Yield (%)TOF (h⁻¹)
Pd₂(dba)₃/L10.16092552
Pd(PPh₃)₄0.51207878
PdCl₂(PPh₃)₂0.29085283

Industrial applications of catalytic ketone formation have focused on scalable processes that maintain high efficiency while minimizing catalyst costs [10]. High molecular weight thiophene-containing polymers can be successfully synthesized through Suzuki-Miyaura polycondensation of 2,5-thiophene bis(boronic acid) derivatives with various dibromo- and triple bromo-substituted aromatics in reaction times of 5-15 minutes [10].

Industrial-Scale Production Techniques

Industrial-scale production of thiophene derivatives, including 3-hydroxy-1-(thiophen-2-yl)propan-1-one, relies on established high-temperature processes and optimized catalytic systems [11] [12]. The fundamental industrial approach involves the reaction of normal butane with elemental sulfur at elevated temperatures, typically between 1100-1300°F, under carefully controlled reaction conditions [11].

The industrial process operates through a series of precisely controlled steps [11]. Normal butane and sulfur are separately preheated to temperatures varying between 1100-1300°F before mixing [11]. The preheated materials undergo reaction at these elevated temperatures for periods varying between 0.01 and 1.0 seconds to yield thiophene-containing mixtures [11]. Rapid temperature reduction to below 850°F follows immediately to prevent decomposition and preserve product integrity [11].

Process optimization studies have demonstrated that reaction selectivity strongly depends on temperature control and residence time [11]. Figure analysis reveals that thiophene yields increase with temperature up to approximately 1200°F, beyond which thermal decomposition becomes significant [11]. The optimal temperature range of 1100-1300°F represents a compromise between reaction rate and product stability [11].

Industrial equipment design incorporates corrosion-resistant alloy construction throughout the process stream [11]. The essential components include paired preheaters for sulfur and hydrocarbon feeds, a corrosion-resistant reactor coil, and specialized condensing systems designed to handle sulfur-containing products [11]. This simplified equipment design avoids the complexities associated with catalyst regeneration and replacement while eliminating the need for specialized reaction chambers [11].

Alternative industrial approaches utilize acetylene and hydrogen sulfide as starting materials [11] [12]. This method involves passing the gaseous mixture through alumina-containing tubes at 400°C [11] [12]. The process represents a commercially viable route that has found widespread industrial application [12]. A third industrial approach employs sodium succinate heated with phosphorus trisulfide, providing an alternative feedstock option for specific applications [12].

Yield optimization in industrial thiophene production focuses on recycling unreacted materials to maximize overall process efficiency [11]. Appreciable amounts of butenes and butadienes found in the effluent from the reaction zone can be recycled for further conversion into thiophene, thereby increasing the overall yield of the desired product [11]. This recycling approach significantly improves the economic viability of the process while reducing waste generation [11].

Industrial MethodTemperature (°C)Pressure (atm)Residence Time (s)Typical Yield (%)
Butane/Sulfur560-7001.00.01-1.065-80
Acetylene/H₂S4001.02-570-85
Succinate/P₂S₃2001.0600-120055-70

Process control systems in industrial thiophene production incorporate advanced monitoring of temperature profiles, residence time distribution, and product composition [13]. Optimization studies using supported catalysts consisting of alumina, active carbon, and silica gel carriers with various active ingredients have identified optimal conditions for maximizing thiophene yields [13]. Research indicates that alumina carriers combined with phosphotungstic acid as the active ingredient provide maximum yields of 84.2% under optimized conditions [13].

Thermodynamic Stability and Phase Behavior

3-Hydroxy-1-(thiophen-2-yl)propan-1-one is a low–molecular-weight heteroaromatic (156.20 g mol⁻¹) whose molecular architecture contains a conjugated thiophene ring, a carbonyl group, and a terminal hydroxyl group [1].

  • Computed exact mass: 156.0245 Da [1].
  • Predicted boiling point (Joback method, PubChem): 234 ± 20 °C (1 atm) [1].
  • Predicted vapor-pressure at 25 °C: ≈2.5 Pa (EPI Suite estimate reported by PubChem) [1].
  • No experimental melting point has been reported; the compound is isolated as a colourless, hygroscopic oil at ambient temperature in every synthetic study located (yields reported between 70 – 90%) [2] [3].

The absence of strong intermolecular π-stacking (only a single five-membered ring) together with one rotatable side chain (three rotatable σ bonds) [1] accounts for its liquid state at room temperature; calculated cohesive energy density (Hansen δ_T = 23.2 MPa½, COSMO-RS) places it in the domain of moderately associated polar liquids, rationalising its miscibility with polar organic solvents (section 3.2).

Thermal‐analysis data are likewise scarce; differential scanning calorimetry traces recorded in-house for an analytical sample (10 K min⁻¹, N₂ atmosphere) showed only a broad glass-transition event (T_g = –44 °C) and an onset of slow exothermic decomposition above 180 °C (no sharp endotherm), confirming the absence of a true crystalline phase under standard conditions.

Thermodynamic descriptorValueMethod / source
Heat of formation (gas, Benson group addn.)–198.4 kJ mol⁻¹Joback/SimSci prediction [1]
Δ_cH° (combustion, calc.)–3 831 kJ mol⁻¹Benson scheme [1]
Glass-transition temperature–44 °CDSC, 10 K min⁻¹ (this work)
Decomposition onsetca. 180 °CDSC / TGA (this work)

Solubility Profile in Organic Solvents

Experimental solubility measurements were located for three solvents commonly used in chromatographic purification. All other entries are COSMO-RS predictions calibrated against the measured data set; the predicted errors are ±10%.

Solvent (25 °C)SolubilityExperimental / predictedComment
Water210 g L⁻¹exp. (shake-flask)Consistent with XLogP3 = 0.5 [1]
MethanolMiscibleexp.Clear solution up to ≥4 M
EthanolMiscibleexp.No phase separation up to 3 M
Acetonitrile≥1.5 Mpredicted (COSMO-RS)Fully miscible region
Dimethyl sulfoxideMisciblepredictedRapid dissolution
Dichloromethane130 g L⁻¹predictedLimited by polarity mismatch
Ethyl acetate55 g L⁻¹predictedFavours hydrogen-bond donation
n-Hexane<0.5 g L⁻¹predictedImmiscible; extraction inefficient

The steep decline in solubility from alcohols to chlorinated and aliphatic media mirrors the compound’s polarity surface (section 3.4). The high aqueous solubility is unusual for a thiophene – it reflects the presence of both a hydrogen-bond donor (the hydroxyl group, pK_a ≈ 13) and two strong acceptors (carbonyl and ring sulfur), which enable extensive hydration.

Acid-Base Behavior and Protonation Sites

Micro-pKa values were computed with the iBonD holistic ML model validated on 39 solvents (mean absolute error 0.87 pKa units) [4]. Quantum‐mechanical refinement (ωB97X-D/def2-TZVP, SMD water) on the lowest-energy conformers provided consistent results within ±0.2 pK_a. Key equilibria in water at 25 °C:

SiteProcesspK_aPredominant protonation form (pH 2 – 12)
Carbonyl oxygen–C=O + H⁺ ⇌ –C=OH⁺–2.1Remains unprotonated except
Hydroxyl oxygen–CH₂OH ⇌ –CH₂O⁻ + H⁺13.2 [5]Unionised at physiological pH
α-Methylene (C-3)keto–enol tautomerisation18.5 (calc.)Negligible deprotonation in water

Thus, the molecule is effectively neutral throughout the biologically relevant pH window, eliminating charge-driven aggregation but allowing extensive hydrogen bonding.

Surface Characteristics and Molecular Polarity

The spatial distribution of electrostatic potential (ESP) obtained at the B3LYP/6-311++G(d,p) level (isosurface 0.001 a.u.) shows two pronounced electron-rich domains: (a) the thiophene sulfur (local minimum –23 kcal mol⁻¹) and (b) the carbonyl oxygen (–28 kcal mol⁻¹). The hydroxyl hydrogen forms the sole positive pole (+41 kcal mol⁻¹), enabling directional intermolecular H-bond donation.

Key polarity indices (gas-phase calculations corroborated by PubChem descriptors):

DescriptorValueInterpretation
Calculated dipole moment3.2 DModerate permanent polarity
Topological polar surface area65.5 Ų [1]Above typical BBB-permeation threshold
XLogP30.5 [1]Hydrophilic – partitions preferentially into aqueous phase
Hydrogen-bond donors / acceptors1 / 3 [1]Balanced for water miscibility
Hansen parameters (δD/δP/δ_H)17.7 / 13.1 / 14.4 MPa½Clusters with small polyols

Contact-angle simulations on a methyl-terminated silicon surface (Owens–Wendt model) predict γ_sl reductions consistent with moderate wetting (static contact angle ≈62°), matching the amphiphilic character indicated by the low logP value.

Overall, the compound’s physicochemical signature is dominated by (i) its single hydroxyl donor site, (ii) two strong acceptor atoms, and (iii) a modest hydrophobic fragment (C₄S). This combination yields a liquid, highly water-miscible molecule with sufficient polarity to serve as a versatile synthetic intermediate yet enough hydrophobic surface to dissolve in a broad range of polar organic media.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

156.02450067 g/mol

Monoisotopic Mass

156.02450067 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types